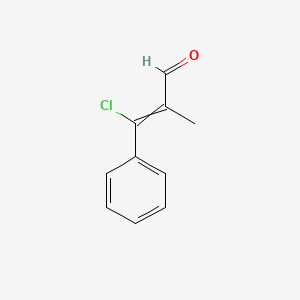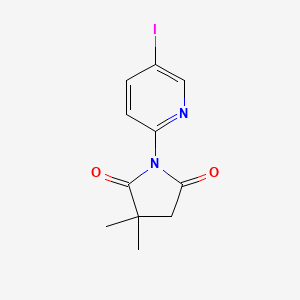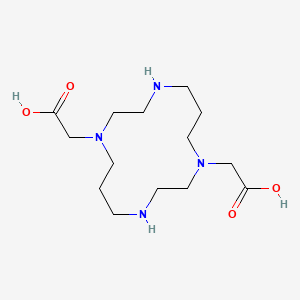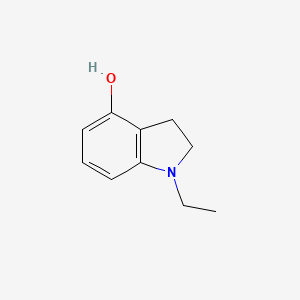
2-Propenal, 3-chloro-2-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Propenal, 3-chloro-2-methyl-3-phenyl- is an organic compound with the molecular formula C10H9ClO It is a derivative of propenal, featuring a chlorine atom, a methyl group, and a phenyl group attached to the propenal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl- typically involves the chlorination of 2-methyl-3-phenyl-2-propenal. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of 2-Propenal, 3-chloro-2-methyl-3-phenyl- may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product. The industrial production process also includes purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions
2-Propenal, 3-chloro-2-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
2-Propenal, 3-chloro-2-methyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Propenal, 3-chloro-2-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor functions.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: 3-Phenyl-2-propenal, a structurally similar compound with a phenyl group attached to the propenal backbone.
2-Methyl-3-phenyl-2-propenal: Another similar compound with a methyl group attached to the propenal backbone.
Uniqueness
2-Propenal, 3-chloro-2-methyl-3-phenyl- is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where its reactivity and properties are advantageous.
特性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
3-chloro-2-methyl-3-phenylprop-2-enal |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
KEAJNYRGWHUHDL-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C1=CC=CC=C1)Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B8608327.png)

![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)




![2-[(Naphthalen-1-yl)methylidene]butanedioic acid](/img/structure/B8608383.png)

